molecular formula C5H11ClO3 B051130 2-Chloro-1,1,1-trimethoxyethane CAS No. 74974-54-2

2-Chloro-1,1,1-trimethoxyethane

Cat. No. B051130
CAS RN: 74974-54-2
M. Wt: 154.59 g/mol
InChI Key: NPEIUNVTLXEOLT-UHFFFAOYSA-N
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Description

"2-Chloro-1,1,1-trimethoxyethane" is a chlorinated alkane with three methoxy groups attached to the central ethane backbone. This structure suggests it could have interesting chemical properties and potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of compounds similar to "2-Chloro-1,1,1-trimethoxyethane" often involves halogenation and alkoxylation reactions. These processes are fundamental in organic chemistry, allowing for the introduction of chloro and methoxy groups into the molecule. Although specific synthesis routes for "2-Chloro-1,1,1-trimethoxyethane" are not detailed in the available literature, general methods for synthesizing halogenated ethers could be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-Chloro-1,1,1-trimethoxyethane" has been studied through techniques like electron diffraction and molecular mechanics calculations. For example, the structure of 1,1,1-trimethoxyethane has been explored, indicating a preference for certain conformations due to electronic and steric factors (Spelbos, Mijlhoff, & Renes, 1978).

Scientific Research Applications

Application 1: Synthesis of 2-phenyl-1,3,4-oxadiazole derivatives

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane is used in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives .

Application 2: Synthesis of chlorotriazolinone

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane may be used for the synthesis of chlorotriazolinone, an NK 1 antagonist .

Application 3: Synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane may be used for the synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one .

Application 4: Synthesis of Recombinant Proteins

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane is used in the synthesis of recombinant proteins .

Application 5: Production of Monoclonal Antibodies

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane is used to produce monoclonal antibodies .

Application 6: Analysis of Fatty Acids

  • Summary of Application: Fatty acids can be analyzed by using 2-Chloro-1,1,1-trimethoxyethane as they are soluble in this solvent .

Application 7: Synthesis of Equal Molecular Weight Polymers

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane can be used to prepare polymers of equal molecular weight, such as polycarbonates .

Application 8: Intermediate in Organic Synthesis

  • Summary of Application: 2-Chloro-1,1,1-trimethoxyethane can be used as an intermediate in organic synthesis, such as oxidation and esterification reactions .

Safety And Hazards

2-Chloro-1,1,1-trimethoxyethane is classified as a flammable liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 2-Chloro-1,1,1-trimethoxyethane are not mentioned in the retrieved sources, its use in the synthesis of various compounds suggests potential applications in organic chemistry and pharmaceutical research .

properties

IUPAC Name

2-chloro-1,1,1-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEIUNVTLXEOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225932
Record name 1,1,1-Trimethoxy-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,1,1-trimethoxyethane

CAS RN

74974-54-2
Record name 1,1,1-Trimethoxy-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trimethoxy-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,1,1-TRIMETHOXYETHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1000 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with 480 g (4 mol) of 1,1,1-trimethoxyethane. Within 4 hours, 220 g (3.14 mol) of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. A distillation apparatus having approx. 5 theoretical plates was used to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1. In the main fraction, 413 g of 2-chloro-1,1,1-trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 67%.
Quantity
480 g
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220 g
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Synthesis routes and methods II

Procedure details

A 500 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with a mixture of 240 g (2 mol) of 1,1,1-trimethoxyethane and 1% of NaOCH3 (30%). Within 4 hours, 110 g of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. Using a distillation apparatus having approx. 5 theoretical plates, low boilers such as methanol and methyl acetate were removed in the first stages of distillation at a reflux ratio of 5:1. In the main fraction, 234 g of 2-chloro-1,1,1-trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 76%.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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110 g
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Synthesis routes and methods III

Procedure details

A 1000 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with a mixture of 648 g (4 mol) of 1,1,1-triethoxyethane and 70 g (approx. 11% by weight) of ethanol. Within 4 hours, 260 g (3.70 mol) of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. A distillation apparatus having approx. 5 theoretical plates was used to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1. In the main fraction, 520 g of 2-chloro-1,1,1 trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 67%.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
29
Citations
F Colpaert, S Mangelinckx… - The Journal of …, 2011 - ACS Publications
New chiral α-chloro-β-amino-N-sulfinyl imidates were synthesized in high yield and excellent diastereomeric excess via highly anti-selective Mannich-type reactions of (R S )-methyl N-…
Number of citations: 48 pubs.acs.org
S Kang, YM Kim, H Jeon, S Park, MJ Seo, S Lee… - European Journal of …, 2017 - Elsevier
A set of fused ring analogues of a new antitubercular agent, Q203, was designed and synthesized. To reduce the lipophilicity of Q203 caused by linearly extended side chains, shorter …
Number of citations: 26 www.sciencedirect.com
K Szafrański, J Sławiński, Ł Tomorowicz… - International Journal of …, 2020 - mdpi.com
To learn more about the structure–activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which in our previous research displayed promising in …
Number of citations: 9 www.mdpi.com
M Hassan, S van Klaveren, M Håkansson… - European journal of …, 2021 - Elsevier
We have obtained the X-ray crystal structure of the galectin-8 N-terminal domain (galectin-8N) with a previously reported quinoline–galactoside ligand at a resolution of 1.6 Å. Based on …
Number of citations: 13 www.sciencedirect.com
V Ashokkumar, J Sivamani, P Kottalavijaya, A Siva - researchgate.net
New enantioselective quaternary ammonium salts such as 7-bromo-(cinchoniummethyl)-4-quinazolin-4-ol chloride and 7-bromo-4-chloro-2-cinchoniummethyl)-quinazoline chloride …
Number of citations: 0 www.researchgate.net
T Haider, O Shyshov, O Suraeva, I Lieberwirth… - …, 2019 - ACS Publications
The persistence of commodity polymers makes the research for degradable alternatives with similar properties necessary. Degradable polyethylene mimics containing orthoester …
Number of citations: 43 pubs.acs.org
R Kirk, A Ratcliffe, G Noonan, M Uosis-Martin… - RSC Medicinal …, 2020 - pubs.rsc.org
The alarming reduction in drug effectiveness against bacterial infections has created an urgent need for the development of new antibacterial agents that circumvent bacterial resistance …
Number of citations: 2 pubs.rsc.org
D van Veghel, J Cleynhens, LV Pearce… - ACS Chemical …, 2013 - ACS Publications
The transient receptor potential vanilloid subfamily member 1 (TRPV1) cation channel is known to be involved in pain nociception and neurogenic inflammation, and accumulating …
Number of citations: 11 pubs.acs.org
AD Tiwari, Y Guan, DR Grabowski… - Bioorganic & medicinal …, 2021 - Elsevier
The TET (Ten-Eleven Translocation) dioxygenase enzyme family comprising 3 members, TET1-3, play key roles in DNA demethylation. These processes regulate transcription …
Number of citations: 4 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) is implicated in abnormal hyperphosphorylation of tau protein and its inhibitors are expected to be a promising therapeutic agents for the …
Number of citations: 134 www.sciencedirect.com

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